molecular formula C5H10O3 B027092 (R)-Methyl 3-hydroxy-2-methylpropanoate CAS No. 72657-23-9

(R)-Methyl 3-hydroxy-2-methylpropanoate

Cat. No. B027092
CAS RN: 72657-23-9
M. Wt: 118.13 g/mol
InChI Key: ATCCIZURPPEVIZ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(R)-Methyl 3-hydroxy-2-methylpropanoate" is a chiral compound with significant potential in organic synthesis and material science. Its enantiomeric purity is crucial for its application in the synthesis of biologically active compounds and materials with specific optical properties.

Synthesis Analysis

The synthesis of methyl 3-hydroxypropanoate, a related compound, can be catalyzed by epoxy ethane using Co_2(CO)_8 with 3-hydroxylpyridin as the catalyst, showing the feasibility for the production of propane-1,3-diol under optimal conditions of temperature and pressure, achieving high conversion rates and yields (Yin Yu-zhou & Zhao Zhen-kang, 2008). An efficient method for producing enantiomerically pure R-3-hydroxyalkanoic acids and their methylesters involves hydrolysis of polyhydroxyalkanoate copolymers synthesized by Pseudomonas putida, achieving high yields and enantiomeric excess (G. de Roo et al., 2002).

Molecular Structure Analysis

Molecular salt analysis of a related compound, 4-Methyl­anilinium 3-carb­oxy-2-hy­droxy­propano­ate, reveals a detailed structure with hydrogen bond formations indicative of its stability and potential for further reactions (S. Kalaiyarasi et al., 2016).

Chemical Reactions and Properties

The chemical properties of "(R)-Methyl 3-hydroxy-2-methylpropanoate" involve its participation in various organic reactions, such as the formation of both enantiomers through microbial reduction, indicating the versatility of this compound in synthesizing enantiomerically pure substances (Rosanna Bernardi et al., 1984).

Physical Properties Analysis

The analysis of the physical properties includes understanding the crystalline structure and phase transitions, which are crucial for its application in material science and synthesis. For instance, the crystalline structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate provides insights into its stereochemistry and potential for hydrogen bonding, influencing its solubility and reactivity (T. Kolev et al., 1995).

Chemical Properties Analysis

The enantiomeric purity and chemical reactivity of "(R)-Methyl 3-hydroxy-2-methylpropanoate" are fundamental for its application in asymmetric synthesis. Research on related compounds showcases the methodologies for achieving high enantiomeric excess and yield, which are critical for pharmaceutical applications (M. Alonso et al., 2005).

Scientific Research Applications

  • It serves as a catalyst in alkylation reactions. Specifically, Methyl (R)-glycidate in trifluoromethanesulfonic acid medium catalyzes the alkylation of electron-rich arenes, producing -hydroxy--arylpropanoate derivatives with high stereospecificity and regioselectivity (Linares-Palomino, Prakash, & Olah, 2005).

  • It is utilized in the synthesis of pheromones. For instance, it plays a key role in the synthesis of (R)-10-Methyl-2-tridecanone, the southern corn rootworm pheromone, via olefin cross metathesis (Shikichi & Mori, 2012).

  • It is involved in the synthesis of novel antiandrogens. (RS)-4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'- (trifluoromethyl)propionanilide, 40 (ICI 176334), is an example of such a compound (Tucker, Crook, & Chesterson, 1988).

  • As a chiral auxiliary in asymmetric aldol reactions, producing high yields of 3-hydroxy-2-methyl-3-phenylpropanoic acid esters with high stereoselectivity (Omote et al., 2006).

  • In biocatalytic CC-bond reduction, it enables the asymmetric synthesis of (R)-configured methyl 3-hydroxy-2-methylpropionate products with up to 99% enantiomeric excess (ee), with variations in the O-protective group affecting reaction rate (Stueckler, Winkler, Bonnekessel, & Faber, 2010).

  • It is a key component in the synthesis of fragrance compounds, such as the African orchid scent and other pheromones (Kitahara, Hyun, Tamogami, & Kaiser, 1994).

  • It is used in the synthesis of antibiotic precursors, such as in the new synthetic route to the 1-methylcarbapenem antibiotic precursor (Shirai & Nakai, 1989).

  • The compound has been used in studies of substituted ester formation in red wine, exploring the aging process and esterification of acids during wine maturation (Lytra, Franc, Cameleyre, & Barbe, 2017).

properties

IUPAC Name

methyl (2R)-3-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCCIZURPPEVIZ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90993497
Record name Roche ester (R)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 3-hydroxy-2-methylpropanoate

CAS RN

72657-23-9
Record name Roche ester, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072657239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roche ester (R)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Roche ester, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569FQ3X7KG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Methyl 3-hydroxy-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
(R)-Methyl 3-hydroxy-2-methylpropanoate
Reactant of Route 3
Reactant of Route 3
(R)-Methyl 3-hydroxy-2-methylpropanoate
Reactant of Route 4
Reactant of Route 4
(R)-Methyl 3-hydroxy-2-methylpropanoate
Reactant of Route 5
Reactant of Route 5
(R)-Methyl 3-hydroxy-2-methylpropanoate
Reactant of Route 6
Reactant of Route 6
(R)-Methyl 3-hydroxy-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.